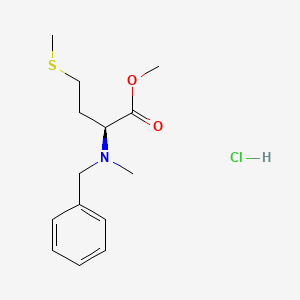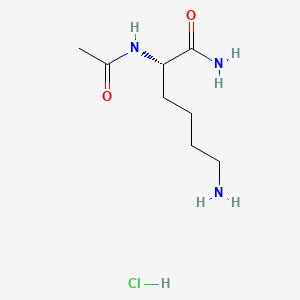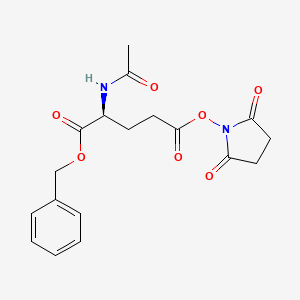
Z-Orn(fmoc)-OH
Overview
Description
Z-Orn(fmoc)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of ornithine during peptide synthesis.
Mechanism of Action
Target of Action
Z-Orn(fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-amino acids are known to have antimicrobial properties, particularly against gram-positive bacteria .
Mode of Action
The mode of action of this compound involves the self-assembly of the compound into structures such as hydrogels . This self-assembly is facilitated by a balance of various non-covalent interactions within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking . The Fmoc group plays a crucial role in this process, contributing to the compound’s ability to form these structures .
Biochemical Pathways
These interactions can influence cellular processes and potentially contribute to their antimicrobial activity .
Pharmacokinetics
Studies on similar fmoc-amino acids suggest that these compounds may have favorable oral bioavailability and in-vivo tolerance .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its self-assembly into structures such as hydrogels . These structures can interact with cells and biological molecules, influencing various cellular processes. For instance, certain Fmoc-amino acids have been shown to exhibit antimicrobial activity, reducing bacterial load in certain models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules
Biochemical Analysis
Biochemical Properties
Z-Orn(fmoc)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The fluorenylmethyloxycarbonyl (fmoc) group in this compound is known for its self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the fmoc moiety . This property allows this compound to promote the association of peptide building blocks .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The fmoc group in this compound can promote the association of peptide building blocks, which is crucial in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Z-Orn(fmoc)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Orn(fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where this compound serves as one of the building blocks .
Scientific Research Applications
Z-Orn(fmoc)-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys-OH: Similar to Z-Orn(fmoc)-OH, Fmoc-Lys-OH is used in peptide synthesis but features lysine instead of ornithine.
Fmoc-Arg-OH: Another similar compound used in peptide synthesis, featuring arginine.
Uniqueness
This compound is unique due to the presence of the ornithine residue, which introduces an additional amino group compared to lysine and arginine. This additional amino group can be utilized for further functionalization or modification in peptide synthesis .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVIBFPUQDGA-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679964 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201048-68-2 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)





